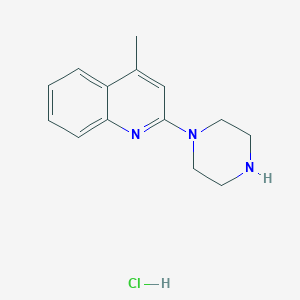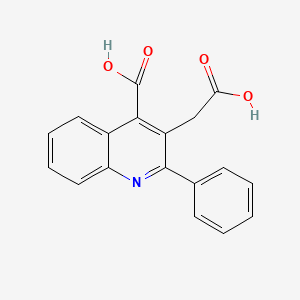![molecular formula C28H23N5O3 B2957607 5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207004-22-5](/img/new.no-structure.jpg)
5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H23N5O3 and its molecular weight is 477.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications
Mode of Action
It’s worth noting that compounds in the pyrazolo[1,5-a]pyrimidines family have been found to exhibit tunable photophysical properties . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .
Biochemical Pathways
A related compound, dmh1 (d4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline), has been shown to suppress metastasis in colorectal cancer cells through the hif-1α/mct-4-mediated lactate excretion pathway .
Result of Action
Dmh1, a related compound, has been shown to suppress the migration of ct-26 cells through the hif-1α/mct-4 signaling pathway, mediating the excretion of lactate .
Action Environment
It’s worth noting that the photophysical properties of related compounds in the pyrazolo[1,5-a]pyrimidines family can be tuned, suggesting that environmental factors such as light could potentially influence their action .
Propiedades
Número CAS |
1207004-22-5 |
|---|---|
Fórmula molecular |
C28H23N5O3 |
Peso molecular |
477.524 |
Nombre IUPAC |
2-naphthalen-1-yl-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H23N5O3/c1-18(2)35-21-12-10-20(11-13-21)27-29-26(36-31-27)17-32-14-15-33-25(28(32)34)16-24(30-33)23-9-5-7-19-6-3-4-8-22(19)23/h3-16,18H,17H2,1-2H3 |
Clave InChI |
OEARCAHRJYNLSO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC6=CC=CC=C65)C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2957526.png)

![N-(4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2957529.png)
![rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans](/img/structure/B2957530.png)
![3-[[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-2-methyl-4,5,6,7-tetrahydroindazole](/img/structure/B2957531.png)


![1-[5-(2-chloro-4-nitrophenyl)furan-2-carbothioyl]-4-methylpiperidine](/img/structure/B2957539.png)




![ethyl 2-{4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2957547.png)
